8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-(diethylaminomethyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-6-24(7-2)13-18-19(25)11-10-16-14(3)21(23(26)29-22(16)18)17-9-8-15(27-4)12-20(17)28-5/h8-12,25H,6-7,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZFBNUAXNITAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C3=C(C=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of coumarins, which are known for their therapeutic potential, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 393.47 g/mol. Its structural features include a diethylamino group and methoxy substituents on the phenyl ring, which contribute to its biological efficacy.
Antibacterial Activity
Research indicates that coumarin derivatives exhibit significant antibacterial properties. In a study assessing various coumarin derivatives synthesized via the Duff reaction, it was found that many compounds demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:
Antioxidant Activity
Coumarins are also recognized for their antioxidant properties. The presence of hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals, thus potentially reducing oxidative stress in biological systems.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compounds .
Case Studies
- Antibacterial Screening : A series of synthesized coumarin derivatives were screened for antibacterial activity using broth dilution methods. Results indicated that modifications at the C8 position significantly enhanced antibacterial efficacy.
- Antioxidant Assays : Various assays such as DPPH radical scavenging were employed to evaluate the antioxidant potential, revealing that compounds with hydroxyl groups exhibited superior activity.
Data Table: Biological Activity Summary
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of coumarins, including this compound, possess significant antimicrobial properties. They are effective against various bacterial and fungal strains. In one study, the compound demonstrated notable inhibition zones when tested against specific pathogens, indicating its potential as an antimicrobial agent .
- Antitumor Effects :
- Anti-inflammatory Properties :
- Antioxidant Activity :
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the C3 Position
3-(4-Chlorophenyl) Analog (CAS: 848058-59-3)
- Structure: 3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one .
- Dimethylamino (vs. diethylamino) at C8 reduces steric bulk, possibly improving membrane permeability.
- Applications : Used in studies targeting kinase inhibition due to its structural resemblance to ATP-competitive inhibitors .
3-(4-Methoxyphenyl) Analog
Substituent Variations at the C8 Position
8-(Thiomorpholinomethyl) Derivative
- Structure: 5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one .
- Key Differences: Thiomorpholinomethyl introduces a sulfur atom, enhancing hydrogen-bonding capacity.
8-(Hydrazonomethyl) Derivative
Functional Group Additions or Modifications
Trifluoromethyl-Substituted Chromenone
- Structure: 8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one .
- Key Differences :
- Applications : Tested in glycogen synthase kinase-3β (GSK3B) inhibition studies .
Acryloyl-Substituted Derivative
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for preparing 8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one?
- Methodological Answer : The compound can be synthesized via a Mannich reaction , involving formaldehyde, diethylamine, and a coumarin precursor (e.g., daidzein derivatives). A typical procedure involves refluxing formaldehyde (37%), diethylamine (40% aqueous solution), and the coumarin core in ethanol for 6–8 hours. The product is purified via recrystallization or column chromatography .
- Key Reaction Conditions :
| Reagent | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| Formaldehyde (37%) | 10 mL | Ethanol | Reflux | 6–8 h |
| Diethylamine (40%) | 30 mL | Ethanol | Reflux | 6–8 h |
| Coumarin precursor | 0.025 mol | Ethanol | Reflux | 6–8 h |
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., diethylamino-methyl at C8, dimethoxyphenyl at C3). Key NMR signals include:
Q. What crystallographic tools are used for structural determination?
Q. What role do substituents (e.g., diethylamino-methyl) play in solubility and reactivity?
- Methodological Answer : The diethylamino-methyl group enhances solubility in polar solvents (e.g., ethanol, DMSO) via hydrogen bonding. The 2,4-dimethoxyphenyl moiety increases electron density on the coumarin core, influencing reactivity in electrophilic substitutions .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?
- Methodological Answer : Hydrogen bonds between the hydroxyl group (C7–OH) and methoxy oxygen or lattice solvents stabilize the crystal structure. Use graph-set analysis (Bernstein’s formalism) to classify motifs (e.g., D(2) chains or R₂²(8) rings), which correlate with melting points and stability .
Q. How to resolve contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : For example, if NMR suggests free rotation of the diethylamino group but X-ray shows a fixed conformation, perform variable-temperature NMR to assess dynamic behavior. Cross-validate with DFT calculations (e.g., Gaussian) to model preferred conformations .
Q. What strategies optimize synthetic yields for scale-up?
- Methodological Answer :
Q. How does this compound compare to structurally similar coumarins in biological assays?
Q. What computational methods predict electronic transitions for UV/vis studies?
- Methodological Answer : Use TD-DFT (B3LYP/6-311++G(d,p)) to model UV/vis spectra. Compare calculated λ_max (e.g., ~320 nm for π→π* transitions) with experimental data from ethanol solutions .
Data Contradiction Analysis
Q. Discrepancy in reported melting points across studies: How to address?
- Methodological Answer :
Variations may arise from polymorphic forms or solvent retention. Perform DSC-TGA to confirm decomposition temperatures and PXRD to identify crystalline phases. Cross-check purity via elemental analysis (%C, %H, %N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
